molecular formula C6H18O5Si2 B095990 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane CAS No. 18186-97-5

1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane

Cat. No. B095990
CAS RN: 18186-97-5
M. Wt: 226.37 g/mol
InChI Key: JWVHPGDCFVOYMQ-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane is a siloxane derivative, a class of compounds that contain silicon-oxygen bonds and are known for their diverse applications and properties. The papers provided do not directly discuss 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane, but they do provide insights into the chemistry of related siloxane compounds, which can be used to infer some aspects of its behavior and properties.

Synthesis Analysis

The synthesis of siloxane derivatives often involves the reaction of chlorosilanes with various organic compounds. For example, the synthesis of a novel dicarboxylic acid derivative of tetramethyldisiloxane was achieved by treating 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane with a mixture of terephthalic acid and its sodium salt, yielding the desired compound along with a cyclic dimer and an oligomer . Similarly, the synthesis of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol was performed by hydrolysis of diisocyanatodisiloxanes and tetrachlorodisiloxane . These methods suggest that the synthesis of 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane could potentially be carried out through similar pathways involving the hydrolysis or alcoholysis of chlorosilanes.

Molecular Structure Analysis

The molecular structure of siloxane derivatives is typically characterized using spectroscopic techniques such as FTIR and NMR, as well as X-ray crystallography. For instance, the structure of 1,3-dimethoxy-1,3-tetraphenyldisiloxane was confirmed by IR and NMR spectroscopy and determined by X-ray diffraction . The crystal structures of disiloxane-1,3-diols featured a columnar array with intermolecular hydrogen bonding, while the disiloxane-1,1,3,3-tetraol showed molecules with gauche- and anti-conformations forming different arrays . These findings indicate that the molecular structure of 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane could be elucidated using similar techniques, and its conformation might be influenced by the substituents on the silicon atoms.

Chemical Reactions Analysis

Siloxane compounds participate in various chemical reactions, including polymerization and complexation with metals. The polymerization of siloxane derivatives can be catalyzed by acids or bases, leading to polymers with different molecular weights and properties . The reaction of a dicarboxylic acid derivative of tetramethyldisiloxane with copper hydroxide and imidazole resulted in the formation of a coordination compound with a self-assembled supramolecular structure . These examples suggest that 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane could also engage in similar reactions, potentially leading to the formation of polymers or coordination compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of siloxane derivatives are influenced by their molecular structure and substituents. The thermal stability of disiloxane-1,3-diols was high, allowing for sublimation without decomposition . The introduction of oxyethylene substituents on the phenylene moiety of poly(tetramethyl-1,4-silphenylenesiloxane) derivatives affected their melting points and thermostability . These findings imply that the physical and chemical properties of 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane, such as thermal stability, solubility, and melting point, would be influenced by its methoxy and methyl substituents, and could be tailored for specific applications.

Scientific Research Applications

  • Synthesis and Crystal Structure : It is used in the synthesis of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol, which are thermally stable and can be sublimed without decomposition. These compounds have potential as building blocks for ladder oligosilsesquioxanes (Suyama, Nakatsuka, Gunji, & Abe, 2007).

  • Chemical Isomerization : It is involved in acid-catalyzed isomerization processes, particularly in protecting hydroxy functions in chemical compounds (Verdegaal, Jansse, Rooij, & Boom, 1980).

  • Synthesis of Alkoxy-Substituted Derivatives : It is used in the synthesis of isocyanatooligosiloxanes and their alkoxy derivatives. These derivatives have selective reactions with alcohols and are promising in various applications (Gunji, Setogawa, Asakura, & Abe, 1998).

  • Metabolite Identification in Industrial Chemicals : It has been identified as a major metabolite in certain industrial chemicals, such as octamethylcyclotetrasiloxane (D(4)), in animal studies. This provides insights into the metabolic pathways of such chemicals (Varaprath, Salyers, Plotzke, & Nanavati, 1999).

  • Building Blocks in Organosilicon Chemistry : It is utilized as a precursor in the synthesis of ladder and cage silsesquioxanes, showcasing its versatility in organosilicon chemistry (Unno, Suto, Takada, & Matsumoto, 2000).

  • Electrochemical Applications : It has been used in electrochemical studies, such as the immobilization of ruthenium complexes in organically modified silicate films for the electrochemiluminescent determination of methamphetamine (Yi, Tao, Wang, & Chen, 2005).

  • Polymerization and Synthesis of Optically Active Compounds : It is a key component in the synthesis of optically active and highly stereoregular polymers, illustrating its importance in advanced polymer science (Li & Kawakami, 1998).

  • Solubility Studies : Research on its solubility in various solvents contributes to a better understanding of its physical properties and potential applications (Wu, Li, Dong, & Jiang, 2012).

  • Reactions in Organic Synthesis : It plays a role in organic reactions, such as solvent-free reactions for preparing alkoxysilanes from cyclic ethers, alcohols, or carbonyl compounds (Pehlivan, Métay, Boyron, Demonchaux, Mignani, & Lemaire, 2011).

Safety And Hazards

The Safety Data Sheet for a related compound, 1,3-DIMETHYLTETRAMETHOXYDISILOXANE, indicates that it is a flammable liquid and vapour, and it causes serious eye irritation .

properties

IUPAC Name

[dimethoxy(methyl)silyl]oxy-dimethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O5Si2/c1-7-12(5,8-2)11-13(6,9-3)10-4/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVHPGDCFVOYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(OC)O[Si](C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939483
Record name 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane

CAS RN

18186-97-5
Record name Dimethyltetramethoxydisiloxane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018186975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane
Source EPA DSSTox
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Record name 1,1,3,3-tetramethoxy-1,3-dimethyldisiloxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SUH Heidsieck, S Dörrich, R Weidner… - Solar Energy Materials and …, 2017 - Elsevier
Concentrating solar power is a promising technique for future energy supply. The currently used heat transfer fluid in those power plants is a eutectic mixture of biphenyl and …
Number of citations: 8 www.sciencedirect.com
KA Smith - Macromolecules, 1987 - ACS Publications
Kinetics of the hydrolysisand self-condensation of methyltrimethoxysilane in organic-water (acetone-de or CD3CN) solvent systems were studied. The specific acid-catalyzed hydrolysis …
Number of citations: 81 pubs.acs.org
RC Liang, WYF Lai, A Reiser - Macromolecules, 1987 - ACS Publications
In solutions of the diacetylene-containing segmented block copolymers described earlier, micelles are formed which consist of a compact hard segment core surrounded by a less …
Number of citations: 6 pubs.acs.org

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